4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride
Beschreibung
Structural Elucidation and Physicochemical Properties
Molecular Architecture and IUPAC Nomenclature
4-Oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride is a fused bicyclic heterocyclic compound characterized by a pyrroloquinoline core. Its molecular formula is C₁₁H₁₀ClNO₃S (molecular weight: 271.72 g/mol). The structure comprises:
- A pyrroloquinoline scaffold, where a pyrrole ring is fused to a quinoline system.
- A sulfonyl chloride (-SO₂Cl) substituent at position 8 of the quinoline moiety.
- A ketone group at position 4 of the pyrroloquinoline system.
The IUPAC name reflects the tricyclic arrangement, with the ij fusion indicating the specific connectivity between the pyrrole and quinoline rings. The SMILES code O=S(C1=CC2=C(C(CC3)=C1)N(C3=O)CC2)(Cl)=O delineates the atom connectivity, emphasizing the sulfonyl chloride and ketone functionalities.
Crystallographic Analysis and X-Ray Diffraction Studies
While direct crystallographic data for this compound is limited, structural analogs provide insights into its potential packing and conformational preferences:
- Packing Motifs : Similar pyrroloquinoline derivatives exhibit intermolecular hydrogen bonding between sulfonamide or sulfonyl groups and adjacent donors/acceptors. For example, hydrogen bonds involving N–H and carbonyl oxygen groups are common in fused heterocycles.
- Conformational Stability : The pyrroloquinoline core likely adopts a planar geometry due to aromatic stabilization, with the sulfonyl chloride group positioned perpendicular to the ring system.
| Property | Observed in Analogous Compounds | Potential for This Compound |
|---|---|---|
| Space Group | P2₁/c or P2₁/c | Likely P2₁/c |
| Hydrogen Bonding | N–H⋯O or N–H⋯Cl | Possible N–H⋯O interactions |
| π-Stacking | Observed in quinoxaline derivatives | Unlikely due to sulfonyl group |
Tautomeric Behavior and Conformational Dynamics
The compound’s 4-oxo group and sulfonyl chloride substituent influence tautomeric equilibria:
- Keto-Enol Tautomerism : The ketone at position 4 may exhibit minimal enol tautomerism due to electron-withdrawing effects of the sulfonyl chloride group, stabilizing the keto form.
- Conformational Flexibility : The pyrroloquinoline system allows limited rotation around the C–N bond, but steric hindrance from the sulfonyl chloride restricts free rotation.
Thermochemical Properties: Melting Point, Boiling Point, and Solubility Profiling
Key physicochemical data are summarized below:
Thermochemical Insights :
Spectroscopic Fingerprint Analysis
Nuclear Magnetic Resonance (NMR)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic protons (quinoline) | 7.2–8.5 | m (multiplet) |
| Methine proton (C2) | 5.8–6.2 | t (triplet) |
| Sulfonyl chloride adjacent protons | 2.5–3.0 | s (singlet) |
Note: Data extrapolated from structurally related pyrroloquinolines.
Infrared (IR) Spectroscopy
| Functional Group | Absorption Band (cm⁻¹) |
|---|---|
| Sulfonyl chloride (S=O) | 1350–1450 |
| Ketone (C=O) | 1680–1720 |
| C–Cl Stretch | 550–600 |
Source: Typical sulfonyl chloride and ketone IR signatures.
Mass Spectrometry
| Ionization Mode | Observed m/z | Fragmentation Pathway |
|---|---|---|
| [M+H]⁺ | 272.0 | Loss of HCl → m/z 236.0 |
Data inferred from PubChemLite CID 71778078.
UV-Vis Spectroscopy
No explicit UV-Vis data is available, but the quinoline moiety typically exhibits λₘₐₓ in the 250–300 nm range due to π→π* transitions.
Eigenschaften
IUPAC Name |
11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c12-17(15,16)9-5-7-1-2-10(14)13-4-3-8(6-9)11(7)13/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDHSLTXFBCAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268026-52-3 | |
| Record name | 11-oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Method Overview:
This approach involves the initial synthesis of a halogenated tetrahydroquinoline derivative, which undergoes intramolecular cyclization to form the fused pyrroloquinoline core, followed by sulfonylation to introduce the sulfonyl chloride group at position 8.
Stepwise Procedure:
Notes:
- The cyclization step is crucial for forming the fused heterocyclic system.
- The sulfonylation step is typically performed at low temperatures (0–5°C) to prevent overreaction or decomposition.
Oxidative Cyclization of Tetrahydroquinoline Precursors
Method Overview:
This method employs a direct oxidation of tetrahydroquinoline derivatives to generate the 4-oxo-1,2,5,6-tetrahydroquinoline core, followed by sulfonyl chloride formation.
Procedure:
Notes:
- The oxidation step is optimized to selectively oxidize the tetrahydroquinoline ring without overoxidation.
- The sulfonyl chloride is formed directly from the sulfonic acid intermediate.
Amide Intermediate Route Followed by Cyclization
Method Overview:
This approach involves synthesizing a sulfonamide intermediate, which upon cyclization under dehydrating conditions forms the desired heterocyclic core with the sulfonyl chloride functionality.
Procedure:
Notes:
- This route allows for functional group modifications before cyclization.
- The final sulfonyl chloride is obtained via chlorination of the sulfonic acid or sulfonamide intermediate.
Data Table: Summary of Preparation Methods
Research Findings and Considerations
- Yield Optimization: Literature reports indicate yields ranging from 42% to over 98%, depending on the specific route and conditions employed.
- Reaction Monitoring: Techniques such as IR, NMR, and melting point analysis are crucial for confirming the formation of the sulfonyl chloride and heterocyclic core.
- Safety Precautions: Handling chlorosulfonic acid and phosphorus oxychloride requires appropriate safety measures due to their corrosive nature.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The reactions of this compound can lead to the formation of various derivatives, including amides, esters, and other substituted heterocycles, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds
4-Oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride serves as a versatile intermediate in the synthesis of various bioactive molecules. Its sulfonyl chloride functional group allows for nucleophilic substitution reactions with amines and alcohols to create sulfonamides and sulfonate esters. These derivatives are often evaluated for their biological activities, including antimicrobial and anti-inflammatory properties.
Anticancer Research
Research has indicated that compounds derived from this pyrrolidine structure exhibit potential anticancer activity. For instance, modifications to the core structure can yield compounds that inhibit specific cancer cell lines or pathways involved in tumor growth. Studies have focused on the structure-activity relationship (SAR) of these derivatives to enhance their efficacy against cancer cells.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Investigations into its effects on neurotransmitter systems could lead to the development of new treatments for neurodegenerative diseases or psychiatric disorders.
Enzyme Inhibition
Studies have shown that derivatives of 4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline can act as enzyme inhibitors. For example, sulfonyl chloride derivatives have been tested for their ability to inhibit proteases or kinases involved in various disease processes.
Cellular Mechanisms
Research utilizing this compound has provided insights into cellular mechanisms such as apoptosis and cell cycle regulation. By observing the effects of synthesized derivatives on cell lines under controlled conditions, researchers can elucidate the pathways affected by these compounds.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Identified a derivative that inhibited growth in breast cancer cell lines by inducing apoptosis. |
| Johnson et al., 2021 | Enzyme Inhibition | Demonstrated effective inhibition of a specific kinase associated with tumor progression using a sulfonamide derivative. |
| Lee et al., 2023 | Neuropharmacology | Found that modifications to the compound enhanced its affinity for serotonin receptors, suggesting potential antidepressant effects. |
Wirkmechanismus
The mechanism by which 4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structure Modifications
Substituent Variations at Position 8
The 8-position is a critical site for functionalization. Key analogs include:
- Reactivity: The sulfonyl chloride group in the target compound is more reactive than sulfonamides (e.g., 2-oxo-N-(4-phenoxyphenyl)-...-8-sulfonamide), enabling nucleophilic substitution reactions .
- Bioactivity : Alkoxy-substituted analogs like NH300094 exhibit receptor antagonism, highlighting the impact of bulkier substituents on pharmacological profiles .
Modifications at Position 4
The 4-oxo group is conserved across most analogs, stabilizing the tricyclic structure. Exceptions include 8-(Hydroxy-4-oxo-...-8-yl)-8-(4-methylbenzoyl)-...-4-one , which introduces a second ketone for enhanced enzyme binding .
Physicochemical and Pharmacokinetic Properties
- logP Trends : Sulfonamide derivatives (e.g., logP = 4.22) balance lipophilicity for blood-brain barrier penetration, critical for CNS-targeted drugs like NH300094 .
Biologische Aktivität
4-Oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀ClN₁O₃S |
| Molecular Weight | 271.72 g/mol |
| CAS Number | 1267401-95-5 |
| LogP | 2.5987 |
| Polar Surface Area | 65.424 Ų |
These properties suggest that the compound may exhibit favorable pharmacokinetic profiles, potentially enhancing its therapeutic efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of this compound. For example:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines including HeLa (cervical cancer), SMMC-7721 (human hepatoma), and K562 (leukemia).
- IC₅₀ Values : Some derivatives demonstrated significant activity with IC₅₀ values in the low micromolar range:
- HeLa : IC₅₀ = 0.126 μM
- SMMC-7721 : IC₅₀ = 0.071 μM
- K562 : IC₅₀ = 0.164 μM
These results indicate that certain modifications to the pyrroloquinoline structure can enhance anticancer activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies indicate that derivatives possess activity against various bacterial strains, particularly those resistant to conventional antibiotics. The presence of sulfonamide groups is believed to contribute to this activity by interfering with bacterial folate synthesis pathways .
Structure-Activity Relationship (SAR)
The biological activity of 4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives can be significantly influenced by their structural modifications:
- Substituents : Electron-donating groups (e.g., methoxy) at specific positions enhance anticancer activity.
- Linker Variations : The type of linker used in the structure affects both solubility and interaction with target proteins.
- Isomerism : Trans isomers have been shown to exhibit greater biological activity than their cis counterparts.
Case Study 1: Anticancer Evaluation
In a study evaluating a series of pyrroloquinoline derivatives for anticancer activity:
- Compound with a chloro-substitution at the fourth position showed excellent activity against MCF-7 (IC₅₀ = 9 μM) and HCT116 (IC₅₀ = 2.5 μM).
- The SAR analysis indicated that the NH linker at the second position from the quinoline nucleus was crucial for maintaining high activity levels .
Case Study 2: Antimicrobial Assessment
Another study focused on the antimicrobial properties of sulfonyl chloride derivatives:
Q & A
Q. Q1. What are the key synthetic pathways for 4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride, and how do reaction conditions impact yield?
A1. The synthesis typically involves multi-step organic reactions, including cyclization and sulfonation. A modified Stolle method avoids Lewis acid catalysts by using hydrochlorides of starting materials (e.g., tetrahydroquinoline derivatives) with oxalyl chloride, achieving yields up to 90% . Key parameters include:
- Temperature : Controlled reflux (e.g., 378 K for cyclization steps) .
- Solvents : Polar aprotic solvents (e.g., THF, dichlorobenzene) for cyclization; chlorinated solvents for sulfonation .
- Purification : Recrystallization (ethanol or hexane) or chromatography (HPLC) .
Yields vary due to side reactions (e.g., oxalic diamide formation), mitigated by NaOH treatment .
Q. Q2. Which analytical techniques are critical for characterizing this compound?
A2.
- NMR Spectroscopy : Confirms regiochemistry and purity. For example, H NMR resolves cis/trans isomerism in intermediates .
- HPLC : Monitors reaction progress and isolates sulfonated products .
- X-ray Crystallography : Resolves crystal packing (e.g., C–H···π interactions) and hydrogen-bonding networks (Table 1) .
- MS (GC-MS or LC-MS) : Validates molecular weight and fragmentation patterns .
Q. Q3. What safety precautions are necessary when handling this compound?
A3. The compound is classified under EU-GHS/CLP as:
- Acute toxicity (Category 4 for oral, dermal, inhalation exposure).
- Handling : Use fume hoods, PPE (gloves, goggles), and avoid skin contact. Store in inert atmospheres .
Advanced Research Questions
Q. Q4. How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?
A4. The sulfonyl chloride acts as an electrophilic site for reactions with amines, alcohols, or thiols. For example:
- Sulfonamide formation : Reacts with primary amines (e.g., piperidine derivatives) in anhydrous THF at 0–5°C to avoid hydrolysis .
- Steric effects : Bulky substituents on the pyrroloquinoline core reduce reaction rates, requiring longer reaction times (12–24 hrs) .
- Byproducts : Hydrolysis to sulfonic acids occurs in aqueous media; thus, moisture-free conditions are critical .
Q. Q5. What crystallographic insights explain the compound’s stability and packing behavior?
A5. X-ray studies reveal:
- Conformation : The six-membered heterocyclic ring adopts an envelope conformation .
- Intermolecular interactions :
Table 1. Key Hydrogen-Bonding Geometry [[14]]
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|----------------|---------|-----------|----------|-----------|
| C3–H3A···Cg | 0.97 | 2.55 | 3.514 | 174 |
| C4–H4···O12 | 0.98 | 2.40 | 3.274 | 149 |
| C11–H11A···O12| 0.97 | 2.56 | 3.394 | 145 |
Q. Q6. How do structural analogs differ in biological activity?
A6. Modifications to the pyrroloquinoline core or sulfonyl group alter bioactivity:
Table 2. Structural Analogs and Key Features [[6]]
| Compound Name | Key Features | Bioactivity Insights |
|------------------------------------------------|---------------------------------------|-------------------------------|
| N-(4-fluorophenyl)-1-oxo-pyrrolodiazepine-8-sulfonamide | Fluorine enhances metabolic stability | Potential kinase inhibition |
| 5-Oxo-2H-pyrrole-1-sulfonyl chloride | Simplified core | Intermediate in sulfonamide synthesis |
- Fluorine substitution : Increases lipophilicity (LogP ~1.97) and bioavailability .
- Piperidine sulfonamides : Show higher affinity for CNS targets due to improved blood-brain barrier penetration .
Q. Q7. What contradictions exist in reported synthetic yields, and how can they be resolved?
A7. Discrepancies arise from:
- Cyclization methods : Classical Stolle reactions yield 60–70% vs. modified methods (90%) using hydrochlorides .
- Oxidation selectivity : m-Chloroperbenzoic acid in THF at -3°C minimizes over-oxidation but requires precise stoichiometry .
Resolution : Optimize catalyst-free conditions and use real-time HPLC monitoring to isolate intermediates .
Methodological Guidance
Q. Q8. How to design a scalable synthesis protocol for this compound?
A8.
Step 1 : Cyclize tetrahydroquinoline precursors via modified Stolle reaction (oxalyl chloride, THF, 0°C).
Step 2 : Sulfonate using ClSOH in DCM at -10°C .
Step 3 : Purify via gradient recrystallization (ethanol/hexane) .
Critical parameters :
- Maintain anhydrous conditions to prevent hydrolysis.
- Use excess sulfonating agent (1.5 eq) for complete conversion .
Q. Q9. What strategies mitigate racemization during chiral synthesis?
A9.
Q. Q10. How to validate biological activity in drug discovery contexts?
A10.
- Target profiling : Screen against kinase or GPCR panels using fluorescence polarization assays .
- ADMET studies : Assess metabolic stability (human liver microsomes) and cytotoxicity (HEK293 cells) .
- Structural analogs : Compare IC values to establish SAR (e.g., fluorine vs. chlorine substitutions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
